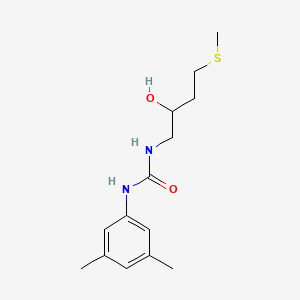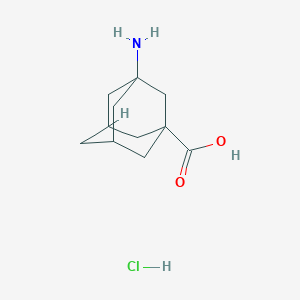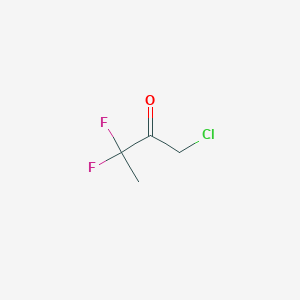![molecular formula C15H11BrN2O3 B2394021 N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide CAS No. 2097889-34-2](/img/structure/B2394021.png)
N-({[2,2'-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide is a complex organic compound that features a bifuran moiety linked to a bromopyridine carboxamide
Mechanism of Action
Target of Action
The primary targets of N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide are currently unknown This compound is a novel chemical entity and its interaction with biological targets has not been extensively studied
Mode of Action
Based on its structural similarity to other furan derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Pharmacokinetics
Pharmacokinetics is a crucial aspect of drug development, as it influences the drug’s bioavailability, efficacy, and safety profile .
Result of Action
The molecular and cellular effects of N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide’s action are currently unknown
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can significantly affect a compound’s action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide typically involves the coupling of 2,2’-bifuran with 5-bromopyridine-3-carboxylic acid. The reaction is facilitated by the use of coupling reagents such as DMT/NMM/TsO− or EDC under microwave-assisted conditions . The reaction conditions are optimized to achieve high yields, and the final product is isolated through crystallization or flash chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. The use of microwave-assisted synthesis can be advantageous in industrial settings due to its ability to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-based dicarboxylic acids.
Reduction: Reduction reactions can modify the bromopyridine moiety, potentially leading to the formation of different pyridine derivatives.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bifuran moiety can yield furan-based dicarboxylic acids, while substitution of the bromine atom can produce various substituted pyridine derivatives .
Scientific Research Applications
N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
- N,N-bis(furan-2-ylmethyl)furan-2,5-dicarboxamide
- Bis(furan-2-ylmethyl)furan-2,5-dicarboxylate
- Furan-3,4-diylbis(methylene)bis(furan-2-carboxylate)
Uniqueness
N-({[2,2’-bifuran]-5-yl}methyl)-5-bromopyridine-3-carboxamide is unique due to its combination of a bifuran moiety with a bromopyridine carboxamide. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-bromo-N-[[5-(furan-2-yl)furan-2-yl]methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c16-11-6-10(7-17-8-11)15(19)18-9-12-3-4-14(21-12)13-2-1-5-20-13/h1-8H,9H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWKSUWPBOVQPBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC=C(O2)CNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(2,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B2393941.png)



![3,3-dimethyl-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}butanamide](/img/structure/B2393946.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-chloro-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxamide](/img/structure/B2393947.png)

![2-((6-(3-methoxybenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2393951.png)

![3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2393954.png)
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2393955.png)
![benzyl N-({[(2,3-dihydro-1-benzofuran-3-yl)methyl]carbamoyl}methyl)carbamate](/img/structure/B2393956.png)
![3-(3,4-dimethylphenyl)-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2393957.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(3-(pyridazin-3-yloxy)pyrrolidin-1-yl)methanone](/img/structure/B2393960.png)
